MAL-PEG12-DSPE

Description

Properties

IUPAC Name |

[(2R)-3-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H140N3O24P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-74(83)99-67-69(102-75(84)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)68-101-103(85,86)100-44-40-77-71(80)38-42-87-45-47-89-49-51-91-53-55-93-57-59-95-61-63-97-65-66-98-64-62-96-60-58-94-56-54-92-52-50-90-48-46-88-43-39-76-70(79)37-41-78-72(81)35-36-73(78)82/h35-36,69H,3-34,37-68H2,1-2H3,(H,76,79)(H,77,80)(H,85,86)/t69-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUQHFQCPXYHBT-UPFDQZFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H140N3O24P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1498.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Definitive Guide to MAL-PEG12-DSPE in Liposomal Drug Delivery: Mechanism of Action and Core Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the multifaceted mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (MAL-PEG12-DSPE) within liposomal formulations. A cornerstone of modern drug delivery systems, this compound is a heterobifunctional lipid-polymer conjugate that plays a pivotal role in targeted therapy, enhanced cellular uptake, and improved pharmacokinetic profiles of encapsulated agents. This document provides a comprehensive overview of its function, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Functionality: A Tripartite Molecular Architecture

This compound's functionality stems from its three key components: the DSPE lipid anchor, the polyethylene glycol (PEG) spacer, and the terminal maleimide group.[1][2][3]

-

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) Anchor: This saturated phospholipid provides a stable anchor within the liposome's lipid bilayer, ensuring the firm attachment of the PEG-maleimide moiety to the nanocarrier's surface.[3][4] Its hydrophobic nature facilitates seamless integration into the liposomal membrane.

-

PEG (Polyethylene Glycol) Spacer: The PEG linker, in this case with 12 repeating ethylene glycol units, serves multiple purposes. It creates a hydrophilic corona around the liposome, which sterically hinders the binding of opsonins (plasma proteins). This "stealth" property helps evade recognition and uptake by the reticuloendothelial system (RES), thereby prolonging the circulation half-life of the liposome and its therapeutic payload. The length of the PEG chain can also influence the accessibility of the terminal maleimide group for conjugation.

-

Maleimide Reactive Group: The terminal maleimide group is the key to the functionalization of the liposome. It is highly reactive towards sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides. This specific and efficient bio-conjugation chemistry, occurring optimally at a pH range of 6.5-7.5, allows for the covalent attachment of targeting ligands to the liposome surface.

Mechanism of Action: Dual Roles in Cellular Interaction

The mechanism of action of this compound in liposomes is twofold, encompassing both targeted delivery through ligand conjugation and an intrinsic ability to enhance cellular uptake.

Targeted Drug Delivery via Bioconjugation

The primary and most widely utilized mechanism is the covalent attachment of targeting moieties to the maleimide group. This transforms a conventional liposome into a targeted nanocarrier capable of recognizing and binding to specific cell surface receptors that are overexpressed on diseased cells, such as cancer cells.

Commonly conjugated targeting ligands include:

-

Antibodies and Antibody Fragments (e.g., Fab'): For high-specificity targeting of cell surface antigens.

-

Peptides (e.g., RGD): To target integrins, which are often overexpressed in tumor vasculature and cancer cells.

-

Aptamers: Single-stranded DNA or RNA molecules that can bind to a variety of molecular targets with high affinity and specificity.

-

Nanobodies: Small, single-domain antibody fragments with robust targeting capabilities.

This targeted approach increases the local concentration of the encapsulated drug at the desired site of action, thereby enhancing therapeutic efficacy while minimizing off-target side effects.

Thiol-Mediated Cellular Uptake

Emerging evidence suggests that the maleimide group itself can directly enhance the cellular uptake of liposomes, even in the absence of a conjugated targeting ligand. This phenomenon is attributed to the interaction of the maleimide moiety with free thiol groups present on the surface of cell membranes.

This "thiol-mediated transport" is a distinct cellular internalization pathway that may include endocytosis and energy-independent transport mechanisms. Notably, this pathway can be independent of the conventional clathrin-mediated and caveolae-mediated endocytosis routes. The interaction with cell-surface thiols appears to be a prerequisite for this enhanced internalization.

Furthermore, maleimide-functionalized liposomes have been shown to bind to endogenous albumin, the most abundant protein in plasma, through the thiol group on albumin. This in-situ formation of an albumin-liposome complex can influence the biodistribution and tumor accumulation of the nanocarrier.

Quantitative Data Summary

The following tables summarize key quantitative data from cited studies, highlighting the impact of this compound on liposome properties and function.

Table 1: Effect of Maleimide Modification on Cellular Uptake

| Cell Line | Liposome Type | Relative Cellular Uptake (%) | Reference |

|---|---|---|---|

| HeLa | Maleimide-modified | ~30% decrease after thiol blocking | |

| HCC1954 | Maleimide-modified | ~30% decrease after thiol blocking | |

| MDA-MB-468 | Maleimide-modified | ~30% decrease after thiol blocking | |

| COS-7 | Maleimide-modified | ~30% decrease after thiol blocking |

| 4T1 | Doxorubicin-loaded | Higher fluorescence intensity vs. non-functionalized | |

Table 2: Influence of Thiol-Related Reductase Inhibition on Cellular Uptake of Maleimide-Modified Liposomes

| Inhibitor | Effect on Cellular Uptake | Percentage Inhibition | Reference |

|---|

| Protein Disulfide Isomerase (PDI) Inhibitor | Inhibition of M-GGLG liposome uptake | 15% - 45% | |

Table 3: Impact of Temperature on Cellular Uptake

| Liposome Type | Uptake at 4°C (as % of uptake at 37°C) | Cell Lines | Reference |

|---|---|---|---|

| GGLG Liposomes (control) | 24% - 40% | HeLa, HCC1954, MDA-MB-468, COS-7 |

| M-GGLG Liposomes (maleimide) | 35% - 67% | HeLa, HCC1954, MDA-MB-468, COS-7 | |

Experimental Protocols

This section provides an overview of key experimental methodologies for the formulation and characterization of this compound-containing liposomes.

Liposome Formulation (Thin-Film Hydration Method)

-

Lipid Film Preparation: The desired lipids, including the primary phospholipid (e.g., DSPC or DPPC), cholesterol, and MAL-PEG-DSPE, are dissolved in an organic solvent such as chloroform or a chloroform:methanol mixture in a round-bottom flask.

-

Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

-

Vacuum Desiccation: The lipid film is further dried under a high vacuum for several hours to remove any residual solvent.

-

Hydration: The lipid film is hydrated with an aqueous buffer (e.g., HEPES-buffered saline) containing the drug to be encapsulated. The hydration is typically performed above the phase transition temperature of the lipids with gentle agitation.

-

Size Extrusion: To obtain unilamellar vesicles with a defined size distribution, the resulting multilamellar vesicle suspension is repeatedly passed through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a handheld extruder.

Conjugation of Thiolated Ligands to Maleimide-Liposomes

-

Ligand Thiolation (if necessary): If the targeting ligand does not possess a free thiol group, it can be introduced using a reagent like 2-iminothiolane (Traut's reagent), which reacts with primary amines.

-

Conjugation Reaction: The thiolated ligand is mixed with the maleimide-functionalized liposomes at a specific molar ratio. The reaction is typically carried out at room temperature for several hours under an inert atmosphere (e.g., nitrogen) with gentle stirring, maintaining a pH of 6.5-7.5.

-

Purification: Unconjugated ligand is removed from the immunoliposome preparation using methods such as size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis.

Characterization of Ligand Conjugation

-

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to confirm the covalent attachment of a protein or peptide ligand to the MAL-PEG-DSPE. A shift in the molecular weight of the ligand will be observed upon conjugation.

-

MALDI-TOF Mass Spectrometry: This technique can be used to determine the molecular weight of the ligand-PEG-DSPE conjugate, confirming a successful reaction.

-

Ellman's Test: This colorimetric assay can be used to quantify the amount of unreacted maleimide groups on the liposome surface, thereby allowing for the calculation of conjugation efficiency.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes involving this compound.

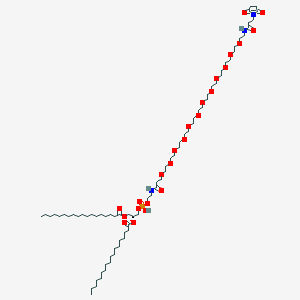

Caption: Molecular components of a this compound lipid integrated into a liposome.

Caption: Workflow for creating targeted liposomes using this compound.

Caption: Dual pathways of cellular entry for maleimide-functionalized liposomes.

Concluding Remarks

This compound is a versatile and indispensable tool in the field of advanced drug delivery. Its well-defined tripartite structure enables the creation of "stealth" liposomes that can be precisely decorated with targeting ligands. The maleimide-thiol conjugation chemistry offers a reliable method for developing sophisticated, targeted nanomedicines. Furthermore, the intrinsic ability of the maleimide group to interact with cell surface thiols presents an additional, fascinating mechanism for enhancing drug delivery. Understanding these dual mechanisms of action is critical for the rational design and optimization of next-generation liposomal therapeutics with improved efficacy and safety profiles. However, it is also important to consider potential challenges, such as the induction of the accelerated blood clearance (ABC) phenomenon, which may be influenced by the maleimide terminal group. Continued research in this area will further unlock the full potential of this powerful technology.

References

The Role of the PEG12 Spacer in DSPE Lipids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role the polyethylene glycol (PEG) spacer, specifically a 12-unit PEG chain (PEG12), plays when conjugated to the phospholipid 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE). The incorporation of DSPE-PEG lipids into nanocarriers, such as liposomes and lipid nanoparticles (LNPs), is a cornerstone of modern drug delivery, enabling enhanced stability, prolonged circulation times, and improved therapeutic outcomes. This guide delves into the physicochemical properties conferred by the PEG12 spacer, presents quantitative data comparing different PEG lengths, outlines detailed experimental protocols for characterization, and provides visualizations of key processes.

The "Stealth" Effect: How the PEG Spacer Revolutionized Drug Delivery

The primary function of incorporating DSPE-PEG into lipid-based nanoparticles is to create a "stealth" effect, which reduces the recognition and clearance of these nanoparticles by the mononuclear phagocyte system (MPS), primarily macrophages in the liver and spleen.[1][2] This is achieved through the formation of a hydrophilic polymer layer on the nanoparticle surface that sterically hinders the adsorption of opsonin proteins, which are responsible for marking foreign particles for phagocytosis.[3][4] The length and density of the PEG chains are critical parameters that dictate the effectiveness of this stealth characteristic.[5]

The Significance of the PEG12 Spacer

While longer PEG chains, such as PEG2000 (approximately 45 ethylene glycol units), are more commonly reported in the literature, shorter PEG spacers like PEG12 offer a unique set of properties that can be advantageous for specific drug delivery applications. A shorter PEG chain results in a thinner hydrophilic layer around the nanoparticle. This can influence several key performance attributes:

-

Reduced Steric Hindrance for Targeting Ligands: For actively targeted nanoparticles, a shorter PEG spacer may reduce the "PEG dilemma," where a dense PEG layer can mask targeting ligands, thereby hindering their interaction with cell surface receptors.

-

Potentially Altered Pharmacokinetics: The circulation half-life of nanoparticles is influenced by the PEG chain length, with longer chains generally providing longer circulation times. However, the optimal PEG length can be application-dependent, and shorter chains may be desirable in certain therapeutic scenarios.

-

Impact on Drug Release: The PEG layer can influence the permeability of the lipid bilayer and, consequently, the release kinetics of the encapsulated drug.

-

Complement Activation: PEGylation can sometimes trigger the activation of the complement system, a part of the innate immune system. The length and density of the PEG chains can modulate this response.

Quantitative Data on the Impact of PEG Spacer Length

The following tables summarize quantitative data from various studies, comparing the effects of different PEG spacer lengths on key nanoparticle properties. It is important to note that direct comparative data for DSPE-PEG12 is limited in the published literature. Therefore, data for other short-chain PEGs and the commonly used DSPE-PEG2000 are included for comparison, with the specific PEG-lipid clearly indicated.

Table 1: Effect of DSPE-PEG Anchor Length on Lipid Nanoparticle (LNP) Pharmacokinetics

| LNP Formulation (PEG-Lipid Composition) | Blood Half-life (hours) | Predominant Organ Accumulation | Reference |

| siRNA LNP with high DSPE-PEG (C18) | Longer | Spleen | |

| siRNA LNP with low DSPE-PEG (C18) | Shorter | Liver, Kidney | |

| mRNA LNP with high DSPE-PEG (C18) | Longer | Spleen | |

| mRNA LNP with low DSPE-PEG (C18) | Shorter | Liver, Kidney |

Note: This table highlights the trend of longer circulation with longer lipid anchors (C18 of DSPE vs. C14 of DMG-PEG), a principle that can be extrapolated to the influence of the PEG chain itself, where longer chains generally increase circulation time.

Table 2: Physicochemical Properties of Liposomes with Varying DSPE-PEG2000 Concentrations

| DSPE-PEG2000 (mol%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| 0 | 113 ± 0.5 | 0.149 ± 0.010 | Not specified | |

| 2 | 125 ± 0.4 | 0.066 ± 0.012 | Not specified | |

| 4 | 130 ± 0.4 | 0.113 ± 0.004 | Not specified | |

| 10 | 128 ± 0.9 | 0.101 ± 0.013 | Not specified |

Note: This data for DSPE-PEG2000 illustrates how PEGylation influences the physical characteristics of liposomes. Similar characterization would be essential for DSPE-PEG12 formulations.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization and evaluation of DSPE-PEG12 lipids in nanocarriers.

Liposome Formulation using the Thin-Film Hydration Method

This protocol describes the preparation of liposomes incorporating DSPE-PEG12.

Materials:

-

Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

-

Cholesterol

-

DSPE-PEG12

-

Chloroform or a chloroform/methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Dissolution: Dissolve the desired molar ratios of DSPC, cholesterol, and DSPE-PEG12 in the organic solvent in a round-bottom flask. A common starting molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG12).

-

Thin Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure and at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC). This will form a thin, uniform lipid film on the inner surface of the flask.

-

Vacuum Drying: Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).

-

Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Perform at least 10 passes through the extruder at a temperature above the lipid phase transition temperature.

-

Characterization: Analyze the resulting liposomes for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

In Vitro Serum Stability Assay

This protocol assesses the stability of DSPE-PEG12 liposomes in the presence of serum proteins.

Materials:

-

DSPE-PEG12 liposome formulation

-

Fetal Bovine Serum (FBS) or human serum

-

Phosphate-Buffered Saline (PBS)

-

Dynamic Light Scattering (DLS) instrument

Procedure:

-

Incubation: Mix the liposome suspension with an equal volume of serum (e.g., 50% v/v final serum concentration). As a control, mix the liposomes with an equal volume of PBS.

-

Time-course Analysis: Incubate the mixtures at 37°C. At various time points (e.g., 0, 1, 4, 8, and 24 hours), take aliquots of the samples.

-

DLS Measurement: Measure the particle size and PDI of the aliquots using DLS.

-

Data Analysis: Plot the change in particle size and PDI over time. A significant increase in size or PDI indicates liposome aggregation and instability.

Complement Activation Assay

This protocol evaluates the potential of DSPE-PEG12 liposomes to activate the complement system.

Materials:

-

DSPE-PEG12 liposome formulation

-

Normal human serum

-

SC5b-9 ELISA kit

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Incubation: Incubate the liposome suspension with normal human serum at a defined lipid concentration (e.g., 1 mg/mL) at 37°C for a specific time (e.g., 30 minutes). Use PBS as a negative control.

-

ELISA: Following the manufacturer's instructions for the SC5b-9 ELISA kit, measure the concentration of the soluble terminal complement complex (SC5b-9) in the serum samples.

-

Data Analysis: Compare the SC5b-9 levels in the liposome-treated samples to the PBS control. A significant increase in SC5b-9 indicates complement activation.

In Vitro Cellular Uptake Study

This protocol assesses the internalization of DSPE-PEG12 liposomes by cells in culture.

Materials:

-

Fluorescently labeled DSPE-PEG12 liposomes (e.g., containing a fluorescent lipid like Rhodamine-PE)

-

Cell line of interest (e.g., a cancer cell line or macrophage cell line)

-

Cell culture medium

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed the cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry) and allow them to adhere overnight.

-

Incubation with Liposomes: Replace the culture medium with fresh medium containing the fluorescently labeled liposomes at a desired concentration.

-

Time-course Incubation: Incubate the cells with the liposomes for various time points (e.g., 1, 4, and 24 hours) at 37°C.

-

Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized liposomes.

-

Analysis:

-

Fluorescence Microscopy: Visualize the cellular uptake of the fluorescent liposomes.

-

Flow Cytometry: Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to determine the extent of uptake.

-

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts and experimental workflows related to the role of the PEG12 spacer in DSPE lipids.

Caption: Workflow for DSPE-PEG12 Liposome Evaluation.

Caption: The "Stealth" Mechanism of PEGylated Liposomes.

Caption: Complement Activation Pathway.

Conclusion

The DSPE-PEG12 spacer offers a valuable tool in the rational design of lipid-based nanoparticles for drug delivery. While providing the fundamental "stealth" characteristics to evade rapid clearance by the immune system, its shorter chain length compared to more conventional PEGs presents a nuanced profile that can be advantageous for applications requiring a balance between prolonged circulation and efficient interaction with target cells. The experimental protocols and characterization methods outlined in this guide provide a framework for researchers to systematically evaluate the performance of DSPE-PEG12-containing formulations. Further quantitative studies directly comparing a range of short-chain PEG spacers, including PEG12, will be instrumental in fully elucidating their structure-activity relationships and unlocking their full potential in advanced drug delivery systems.

References

- 1. The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mapping and identification of soft corona proteins at nanoparticles and their impact on cellular association - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic understanding of in vivo protein corona formation on polymeric nanoparticles and impact on pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Application of MAL-PEG12-DSPE in Micelle Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-12] (MAL-PEG12-DSPE) in the formation of micelles for advanced drug delivery applications. This document details the core principles, experimental methodologies, and characterization techniques relevant to the formulation of functionalized nanocarriers for targeted therapeutics.

Introduction to this compound and Micelle Formation

This compound is a heterobifunctional phospholipid-PEG conjugate. It is an amphiphilic molecule composed of a hydrophobic tail, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), and a hydrophilic head, a polyethylene glycol (PEG) chain with 12 repeating units, terminated with a maleimide group.[1] In aqueous solutions, these molecules self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC). The hydrophobic DSPE tails form the core of the micelle, which can encapsulate poorly water-soluble drugs, while the hydrophilic PEG chains form the outer corona, providing a "stealth" layer that can reduce recognition by the immune system and prolong circulation time.[2]

The terminal maleimide group is a key functional feature, enabling the covalent conjugation of thiol-containing molecules, such as peptides, antibodies, or other targeting ligands, to the micelle surface. This allows for the development of actively targeted drug delivery systems that can selectively accumulate at the desired site of action, enhancing therapeutic efficacy and reducing off-target side effects.[1][3]

Physicochemical Properties of this compound Micelles

The physicochemical properties of micelles are critical determinants of their in vivo performance. These properties are influenced by factors such as the length of the PEG chain and the nature of the encapsulated drug. While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize typical values for DSPE-PEG micelles with longer PEG chains (e.g., PEG2000), which can serve as a reference. It is important to note that the shorter PEG12 chain in this compound is expected to influence these parameters; for instance, it may lead to a smaller hydrodynamic diameter and a potentially different critical micelle concentration.

Table 1: Physicochemical Properties of DSPE-PEG Micelles

| Parameter | Typical Value (for DSPE-PEG2000) | Significance in Drug Delivery |

| Critical Micelle Concentration (CMC) | 0.5 - 1.5 µM[4] | Indicates the stability of the micelle upon dilution in the bloodstream. A lower CMC suggests greater stability. |

| Hydrodynamic Diameter | 10 - 100 nm | Influences biodistribution, tumor penetration, and cellular uptake. Sizes in this range can take advantage of the enhanced permeability and retention (EPR) effect in tumors. |

| Zeta Potential | Near-neutral to slightly negative (e.g., -2.7 mV to -38.0 mV) | Affects the stability of the micellar dispersion and its interaction with biological membranes. A near-neutral charge can reduce non-specific interactions with cells. |

Table 2: Drug Loading and Encapsulation Efficiency of DSPE-PEG Micelles (Drug-Dependent)

| Drug | Drug Loading (DL %) | Encapsulation Efficiency (EE %) | Reference |

| Doxorubicin | Not specified | ~98% | |

| Asulacrine | Not specified | ~94.12% | |

| Isoliquiritigenin | 7.63 ± 2.62% | 68.17 ± 6.23% |

Note: Drug Loading (DL) is the weight percentage of the drug relative to the total weight of the micelle. Encapsulation Efficiency (EE) is the percentage of the initial drug that is successfully encapsulated in the micelles.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of drug-loaded this compound micelles.

Preparation of Drug-Loaded Micelles by Thin-Film Hydration

The thin-film hydration method is a widely used technique for preparing drug-loaded micelles.

Materials:

-

This compound

-

Co-lipid (e.g., DSPE-PEG2000, optional, to modulate micelle properties)

-

Hydrophobic drug

-

Organic solvent (e.g., chloroform, methanol, or a mixture thereof)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator or extruder

-

Syringe filter (0.22 µm)

Procedure:

-

Dissolution: Dissolve a known amount of this compound, any co-lipid, and the hydrophobic drug in an organic solvent in a round-bottom flask.

-

Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask.

-

Drying: Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS at 60°C). The volume of the buffer will determine the final concentration of the micelles.

-

Micelle Formation: Gently agitate the flask or use a bath sonicator above the phase transition temperature of the lipids to facilitate the self-assembly of the lipids into micelles. The solution should become clear or translucent.

-

Size Reduction (Optional): For a more uniform size distribution, the micelle solution can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size.

-

Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and to sterilize the preparation.

Conjugation of Targeting Ligands to this compound Micelles

The maleimide group on the surface of the micelles can be used to conjugate thiol-containing targeting ligands.

Materials:

-

Pre-formed this compound micelles

-

Thiol-containing targeting ligand (e.g., a peptide with a terminal cysteine)

-

Reaction buffer (e.g., PBS, pH 6.5-7.5)

-

Quenching agent (e.g., 2-mercaptoethanol or N-ethylmaleimide)

-

Purification system (e.g., dialysis or size exclusion chromatography)

Procedure:

-

Reaction Setup: Dissolve the thiol-containing ligand in the reaction buffer. Add this solution to the pre-formed this compound micelle solution. The molar ratio of maleimide to the thiol group should be optimized for efficient conjugation.

-

Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 2-4 hours) with gentle stirring.

-

Quenching (Optional): To cap any unreacted maleimide groups, a quenching agent can be added.

-

Purification: Remove the unconjugated ligand and other reactants by dialysis against a suitable buffer or by using size exclusion chromatography.

Characterization of Micelles

3.3.1. Determination of Particle Size and Zeta Potential

Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the micelles. The zeta potential, which indicates the surface charge and colloidal stability, is also measured using DLS instrumentation with an appropriate electrode.

3.2.2. Determination of Drug Loading and Encapsulation Efficiency

-

Separation of Free Drug: Separate the unencapsulated drug from the drug-loaded micelles using techniques like ultracentrifugation, dialysis, or size exclusion chromatography.

-

Quantification of Free Drug: Measure the concentration of the free drug in the supernatant or dialysate using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Quantification of Total Drug: Disrupt the micelles using an appropriate solvent (e.g., methanol or DMSO) to release the encapsulated drug. Measure the total drug concentration in the disrupted solution.

-

Calculation:

-

Encapsulation Efficiency (EE %): [(Total Drug - Free Drug) / Total Drug] x 100

-

Drug Loading (DL %): [(Total Drug - Free Drug) / Total Weight of Micelles] x 100

-

Visualizations

Experimental Workflows

Caption: Workflow for preparing and functionalizing this compound micelles.

Cellular Uptake Pathway

Caption: Thiol-mediated cellular uptake of maleimide-functionalized micelles.

References

- 1. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]

- 2. researchgate.net [researchgate.net]

- 3. labinsights.nl [labinsights.nl]

- 4. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

MAL-PEG12-DSPE for targeted delivery of peptides

An In-Depth Technical Guide to MAL-PEG12-DSPE for Targeted Delivery of Peptides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-12] (this compound), a critical component in the development of targeted nanocarrier systems. We will explore its fundamental chemistry, applications in peptide-based drug delivery, and detailed protocols for formulation and characterization.

Introduction to this compound

This compound is a heterobifunctional lipid-polymer conjugate essential for functionalizing the surface of lipid-based nanoparticles.[1] Its structure is intelligently designed with three key components:

-

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated phospholipid that serves as a robust anchor, allowing for stable insertion into the lipid bilayer of liposomes or the hydrophobic core of micelles.[2][3]

-

PEG12 (Polyethylene Glycol with 12 repeating units): A hydrophilic, flexible polymer spacer. The PEG component provides a "stealth" characteristic to nanocarriers, which helps to reduce clearance by the immune system and prolong circulation time in the bloodstream.[1][4]

-

MAL (Maleimide): A reactive chemical group at the distal end of the PEG chain. The maleimide group exhibits high reactivity and specificity towards thiol (sulfhydryl, -SH) groups, which are present in the amino acid cysteine. This specific reactivity is harnessed to covalently attach cysteine-containing peptides to the nanocarrier surface.

This unique combination of features makes this compound an invaluable tool for developing actively targeted drug delivery systems, where therapeutic payloads can be directed specifically to pathological sites, enhancing efficacy and minimizing off-target effects.

Core Chemical Principles and Mechanisms

Thiol-Maleimide Conjugation Chemistry

The cornerstone of this compound's utility is the thiol-maleimide reaction, a type of Michael addition. This bio-conjugation technique is widely used due to its efficiency and specificity under mild, physiological conditions.

-

The Reaction: A thiol group, typically from a cysteine residue within a peptide, acts as a nucleophile and attacks the electron-deficient double bond of the maleimide ring. This reaction proceeds rapidly at a neutral pH (7.0-7.5) and results in the formation of a stable, covalent thioether bond.

-

Reaction Stability and Side Reactions: While the resulting thioether linkage is generally stable, it's important to be aware of potential side reactions. For peptides with an N-terminal cysteine, a side reaction known as thiazine rearrangement can occur, which may affect the stability and characterization of the conjugate. Additionally, the maleimide-thiol adduct can sometimes undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione in the bloodstream, though strategies exist to stabilize this bond.

Figure 1: Thiol-Maleimide Conjugation Reaction.

Nanocarrier Formulation and Peptide Display

This compound is incorporated into lipid-based nanocarriers, such as liposomes or micelles. The hydrophobic DSPE tail spontaneously inserts into the lipid core during the formulation process, while the hydrophilic PEG-maleimide chain extends into the aqueous exterior. This orientation strategically places the reactive maleimide groups on the nanocarrier's surface, making them accessible for conjugation with targeting peptides. This process can be achieved either by including the this compound during the initial liposome preparation (pre-insertion) or by adding it to pre-formed liposomes (post-insertion).

Mechanism of Targeted Delivery

The primary goal of conjugating peptides to a nanocarrier is to achieve active targeting.

-

Binding: The peptide on the liposome surface acts as a ligand, recognizing and binding to specific receptors that are overexpressed on the surface of target cells (e.g., tumor cells).

-

Internalization: This ligand-receptor interaction often triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the nanocarrier, pulling it inside the cell within an endosome.

-

Payload Release: Once internalized, the nanocarrier must release its therapeutic payload. This can occur through various mechanisms, including degradation of the carrier within the lysosome or endosomal escape, where the carrier breaks out of the endosome to release its contents into the cytoplasm.

Figure 2: Generalized Targeted Delivery Pathway.

Data Presentation

Quantitative data is crucial for the successful development of targeted nanocarriers. The following tables summarize key parameters for this compound and its use in typical formulations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₇₅H₁₄₀N₃O₂₄P | |

| Molecular Weight | 1498.89 g/mol | |

| PEG Spacer | 12 PEG units | |

| PEG Chain Length | ~53.3 Å (Angstroms) | |

| Physical Form | White Solid | |

| Solubility | Methylene Chloride, MTBE, DMSO, DMF |

| Storage | -20°C under an inert atmosphere | |

Table 2: Example Formulation and Characterization Data for Peptide-Targeted Liposomes

| Parameter | Typical Value Range | Method of Analysis | Reference |

|---|---|---|---|

| Molar Ratio of Lipids | PC:Chol:DSPE-PEG-Mal (e.g., 89.5:10:0.5) | - | |

| Particle Size | 100 - 200 nm | Dynamic Light Scattering (DLS) | |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | |

| Zeta Potential | -15 to -30 mV | Electrophoretic Light Scattering |

| Peptide Conjugation Efficiency | 58% - 84% | HPLC, Mass Spectrometry | |

Experimental Protocols

The following sections provide detailed methodologies for the preparation and characterization of peptide-conjugated liposomes using this compound.

Protocol: Preparation of Peptide-Conjugated Liposomes via Thin-Film Hydration

This protocol describes a common method for creating liposomes and subsequently conjugating peptides to their surface.

Materials:

-

Lipids: Phosphatidylcholine (PC), Cholesterol (Chol), this compound

-

Organic Solvent: Chloroform/Methanol mixture (e.g., 1:1 v/v)

-

Hydration Buffer: PBS, HEPES, or Tris buffer (pH 7.0-7.5), degassed

-

Cysteine-containing peptide

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Purification column: Sephadex or Sepharose for gel filtration

Procedure:

-

Lipid Film Formation:

-

Dissolve PC, Cholesterol, and this compound at a desired molar ratio in the organic solvent in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.

-

Place the flask under a high vacuum or a stream of inert gas (nitrogen, argon) for at least 1-2 hours to remove any residual solvent.

-

-

Hydration and Liposome Formation:

-

Hydrate the lipid film with the degassed aqueous buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

-

The hydration is typically performed at a temperature above the phase transition temperature of the lipids.

-

-

Sizing of Liposomes:

-

To achieve a uniform size distribution, subject the liposome solution to sonication (bath or probe) or, more commonly, extrusion.

-

For extrusion, pass the liposome suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 or 200 nm).

-

-

Peptide Preparation:

-

Dissolve the cysteine-containing peptide in the same degassed buffer.

-

If the peptide may have formed disulfide bonds, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature to ensure a free thiol group is available for conjugation.

-

-

Peptide Conjugation:

-

Add the prepared peptide solution to the maleimide-functionalized liposome suspension. A typical molar ratio is a 2:1 excess of peptide to maleimide groups to drive the reaction to completion.

-

Allow the reaction to proceed for 2-12 hours at room temperature or overnight at 4°C under an inert atmosphere.

-

-

Purification:

-

Remove the unreacted peptide and any excess reducing agent from the final liposome formulation.

-

This is commonly achieved by size exclusion chromatography (e.g., gel filtration with a Sepharose CL-4B column) or dialysis against fresh buffer.

-

Figure 3: Workflow for Liposome Formulation and Conjugation.

Protocol: Characterization of Formulations

1. Size, Polydispersity, and Zeta Potential:

-

Use Dynamic Light Scattering (DLS) to measure the average particle size (hydrodynamic diameter) and the Polydispersity Index (PDI), which indicates the broadness of the size distribution.

-

Use Electrophoretic Light Scattering (ELS), often available on the same instrument, to measure the Zeta Potential, which is an indicator of surface charge and colloidal stability.

2. Confirmation and Efficiency of Peptide Conjugation:

-

Mass Spectrometry (MALDI-TOF): To confirm conjugation, analyze the DSPE-PEG-peptide conjugate. A successful reaction will show an increase in mass corresponding to the molecular weight of the attached peptide compared to the starting DSPE-PEG-Maleimide.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the final conjugate from the starting materials, confirming the formation of a new product peak.

-

Quantification: The amount of conjugated peptide can be determined using various protein/peptide quantification assays (e.g., BCA or fluorescent labeling) after separating the liposomes from the free peptide. The conjugation efficiency is calculated as: (Amount of conjugated peptide / Initial amount of peptide) x 100%

Conclusion

This compound is a powerful and versatile tool for the targeted delivery of peptides. Its well-defined structure allows for the reliable and efficient surface modification of liposomes and other nanocarriers. By leveraging the specific and stable thiol-maleimide conjugation chemistry, researchers can attach targeting peptides that guide therapeutic agents directly to diseased cells. The protocols and data presented in this guide offer a solid foundation for scientists and developers aiming to harness this technology to create the next generation of targeted nanomedicines.

References

- 1. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. labinsights.nl [labinsights.nl]

- 3. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]

The Pivotal Role of the DSPE Anchor in Lipid Bilayer Insertion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of advanced drug delivery systems, the effective incorporation of functional molecules into lipid-based nanocarriers is paramount. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) has emerged as a critical component, serving as a robust anchor for the insertion of various moieties, most notably polyethylene glycol (PEG), into lipid bilayers. This technical guide provides an in-depth exploration of the role of the DSPE anchor, detailing its impact on the physicochemical properties of liposomes and micelles, experimental protocols for characterization, and its application in targeted drug delivery through the presentation of relevant signaling pathways.

The DSPE Anchor: A Foundation for Stability and Functionality

The DSPE molecule is an amphiphilic phospholipid characterized by two saturated 18-carbon stearoyl acyl chains, a phosphate group, and an ethanolamine headgroup. The long, saturated acyl chains of DSPE provide a strong hydrophobic driving force for its insertion and retention within the lipid bilayer of nanocarriers like liposomes. This stable anchoring is crucial for the effective surface modification of these carriers.

When conjugated to polymers like PEG, the DSPE portion of the DSPE-PEG conjugate embeds into the lipid bilayer, while the hydrophilic PEG chain extends into the aqueous exterior. This "PEGylation" confers several advantageous properties to the nanocarrier, including:

-

Prolonged Circulation Time: The PEG layer creates a "stealth" effect, reducing recognition and uptake by the reticuloendothelial system (RES), thereby increasing the circulation half-life of the drug carrier.[1]

-

Improved Stability: The presence of DSPE-PEG can enhance the colloidal stability of liposomes, preventing aggregation.[2]

-

Enhanced Encapsulation Efficiency: DSPE-PEG can contribute to the overall stability and integrity of the lipid bilayer, which can positively impact drug encapsulation.[1]

The concentration and the length of the PEG chain of the DSPE-PEG conjugate are critical parameters that influence the size, surface charge, and stability of the resulting nanoparticles.[3][4]

Quantitative Data on DSPE-PEG Containing Nanoparticles

The incorporation of DSPE-PEG significantly influences the physicochemical properties of lipid-based nanoparticles. The following tables summarize key quantitative data from various studies.

Table 1: Critical Micelle Concentration (CMC) of DSPE-PEG Conjugates

| DSPE-PEG Conjugate | CMC (µM) | Method | Reference |

| DSPE-PEG2000 | 0.5 - 1.0 | Fluorescence Probe | |

| DSPE-PEG3000 | 1.0 - 1.5 | Fluorescence Probe | |

| DSPE-PEG5000 | 1.5 | Fluorescence Probe | |

| DSPE-PEG2000 (in water) | 10 - 20 | Fluorescence Probe |

Table 2: Influence of DSPE-PEG2000 on Liposome Size and Polydispersity Index (PDI)

| Lipid Composition | DSPE-PEG2000 (mol%) | Size (nm) | PDI | Reference |

| HSPC:Cholesterol | 0 | >200 | >0.2 | |

| HSPC:Cholesterol | 5 | ~100 | <0.1 | |

| DOPC | 0 | ~130 | ~0.1 | |

| DOPC | 20 | ~30 | N/A | |

| DOTAP | 0 | >150 | >0.3 | |

| DOTAP | 20 | ~30 | N/A |

Table 3: Effect of DSPE-PEG2000 on Liposome Zeta Potential

| Lipid Composition | DSPE-PEG2000 (mol%) | Zeta Potential (mV) | Reference |

| DOPC | 0 | ~ -20 | |

| DOPC | 20 | ~ -10 | |

| DOTAP | 0 | ~ +70 | |

| DOTAP | 20 | ~ +15 | |

| HSPC:Cholesterol | 0 | ~ -5 | |

| HSPC:Cholesterol | 5 | ~ -25 |

Experimental Protocols

Detailed methodologies are crucial for the reproducible formulation and characterization of DSPE-anchored lipid nanoparticles.

Protocol 1: Liposome Preparation with DSPE-PEG via Thin-Film Hydration and Extrusion

This protocol describes the preparation of liposomes incorporating DSPE-PEG during the formulation process.

Materials:

-

Primary phospholipid (e.g., HSPC, DOPC)

-

Cholesterol

-

DSPE-PEG2000

-

Chloroform

-

Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve the primary phospholipid, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask at the desired molar ratio.

-

Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

-

Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking at a temperature above the phase transition temperature (Tc) of the primary lipid. This results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the mini-extruder with the desired pore size polycarbonate membranes.

-

Equilibrate the extruder to a temperature above the Tc of the lipids.

-

Load the MLV suspension into one of the extruder syringes.

-

Pass the lipid suspension through the membranes a specified number of times (e.g., 11-21 passes) to form unilamellar vesicles (LUVs) of a defined size.

-

-

Characterization:

-

Determine the liposome size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

-

Protocol 2: Post-Insertion of DSPE-PEG into Pre-formed Liposomes

This method allows for the surface modification of already formed liposomes.

Materials:

-

Pre-formed liposomes

-

DSPE-PEG2000

-

Incubation buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare DSPE-PEG Micelles:

-

Dissolve lyophilized DSPE-PEG2000 in the incubation buffer to form a micellar solution.

-

-

Incubation:

-

Add the DSPE-PEG micelle solution to the pre-formed liposome suspension.

-

Incubate the mixture at a temperature above the Tc of the liposomal lipids for a specific duration (e.g., 1-2 hours) with gentle stirring. The incubation temperature and time can be optimized for insertion efficiency.

-

-

Purification:

-

Remove unincorporated DSPE-PEG micelles by methods such as size exclusion chromatography or dialysis.

-

-

Characterization:

-

Confirm the successful insertion and quantify the amount of incorporated DSPE-PEG using techniques like fluorescence spectroscopy (if using a fluorescently labeled DSPE-PEG) or by observing changes in liposome size and zeta potential.

-

Protocol 3: Quantification of DSPE-PEG Insertion using Förster Resonance Energy Transfer (FRET)

This protocol provides a method to quantify the insertion of DSPE-PEG into liposomes using a FRET-based assay.

Materials:

-

Liposomes labeled with a FRET donor fluorophore (e.g., NBD-PE).

-

DSPE-PEG labeled with a FRET acceptor fluorophore (e.g., Rhodamine-PE).

-

Fluorescence spectrophotometer.

Procedure:

-

Prepare Labeled Liposomes:

-

Prepare liposomes containing a known concentration of the donor fluorophore (e.g., 1 mol% NBD-PE) using the thin-film hydration method.

-

-

Prepare Labeled DSPE-PEG:

-

Use commercially available DSPE-PEG conjugated to an acceptor fluorophore or perform the conjugation in-house.

-

-

FRET Measurement:

-

Add increasing concentrations of the acceptor-labeled DSPE-PEG to a fixed concentration of donor-labeled liposomes.

-

Incubate the samples to allow for insertion.

-

Measure the fluorescence emission spectrum of the donor fluorophore. The insertion of the acceptor-labeled DSPE-PEG into the liposome bilayer will bring the donor and acceptor into close proximity, resulting in quenching of the donor fluorescence.

-

-

Data Analysis:

-

Calculate the FRET efficiency (E) using the formula: E = 1 - (FDA / FD), where FDA is the fluorescence intensity of the donor in the presence of the acceptor and FD is the fluorescence intensity of the donor in the absence of the acceptor.

-

The increase in FRET efficiency will correlate with the amount of DSPE-PEG inserted into the liposomes.

-

Signaling Pathways in DSPE-Anchored Targeted Delivery

The DSPE anchor is instrumental in attaching targeting ligands to the surface of nanocarriers, enabling them to bind to specific receptors on cancer cells and trigger downstream signaling pathways that can lead to cell death or inhibition of proliferation.

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that is often overexpressed in various cancers. Targeting EGFR with ligands like EGF or specific antibodies can modulate its signaling cascade.

Caption: EGFR signaling pathway initiated by a DSPE-PEG anchored ligand.

HER2 Signaling Pathway

HER2 is another member of the ErbB family of receptor tyrosine kinases and a key target in breast cancer therapy. Antibodies targeting HER2 can be attached to liposomes via DSPE-PEG anchors.

Caption: Inhibition of HER2 signaling by a DSPE-PEG anchored antibody.

Integrin Signaling via RGD Peptides

Integrins are transmembrane receptors that mediate cell-matrix adhesion. The RGD (arginine-glycine-aspartic acid) peptide motif is a common recognition site for many integrins and can be used to target tumors.

Caption: Integrin signaling activated by a DSPE-PEG anchored RGD peptide.

Conclusion

The DSPE anchor plays a fundamental and versatile role in the design and formulation of advanced lipid-based drug delivery systems. Its robust insertion into the lipid bilayer provides a stable platform for surface modification, most notably with PEG, which imparts crucial in vivo stability. Furthermore, the DSPE anchor facilitates the attachment of targeting ligands, enabling the development of nanocarriers that can specifically interact with diseased cells and modulate their signaling pathways. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field, aiding in the rational design and optimization of next-generation nanomedicines.

References

Methodological & Application

Application Notes and Protocols for Thiol-Maleimide Conjugation with MAL-PEG12-DSPE

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-maleimide conjugation is a widely utilized bioconjugation technique that forms a stable thioether bond between a sulfhydryl (-SH) group and a maleimide moiety.[1] This reaction is highly efficient and selective for thiols under mild physiological conditions, making it a cornerstone in the development of targeted drug delivery systems, antibody-drug conjugates (ADCs), and functionalized nanoparticles.[1] MAL-PEG12-DSPE is a key reagent in this field, combining a thiol-reactive maleimide group, a hydrophilic polyethylene glycol (PEG) spacer, and a lipid (distearoylphosphatidylethanolamine, DSPE) for anchoring to lipid-based nanocarriers like liposomes.[2] These application notes provide detailed protocols for the conjugation of thiol-containing molecules to this compound, both in solution and on the surface of liposomes.

Reaction Principle

The thiol-maleimide reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks the electrophilic double bond of the maleimide ring.[1] This results in the formation of a stable thiosuccinimide linkage. The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[3] At pH values above 7.5, the maleimide group can undergo hydrolysis or react with primary amines, leading to reduced selectivity.

Quantitative Data Summary

The efficiency and rate of the thiol-maleimide conjugation are influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following tables summarize key quantitative data for optimizing the conjugation reaction.

Table 1: pH Effect on Thiol-Maleimide Reaction

| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |

| < 6.5 | Slow | High | - |

| 6.5 - 7.5 | Optimal | High | Minimal |

| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |

Table 2: Typical Reaction Times and Temperatures for Thiol-Maleimide Ligation

| Temperature | Typical Reaction Time | Notes |

| 4°C | Overnight (8-16 hours) | Recommended for sensitive biomolecules to minimize degradation. |

| Room Temperature (20-25°C) | 30 minutes - 4 hours | Faster reaction kinetics. |

| 37°C | ~30 minutes | Can be used to accelerate the reaction, but may not be suitable for all biomolecules. |

Experimental Protocols

Protocol 1: General Thiol-Maleimide Conjugation in Solution

This protocol describes the conjugation of a thiol-containing molecule (e.g., a peptide, protein, or drug) to this compound in a solution phase.

Materials:

-

This compound

-

Thiol-containing molecule

-

Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer (10-100 mM, pH 7.0-7.5), degassed.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Inert gas (e.g., Nitrogen or Argon)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Thiol-Containing Molecule:

-

Dissolve the thiol-containing molecule in the degassed reaction buffer to a concentration of 1-10 mg/mL.

-

If the thiol groups are present as disulfide bonds, a reduction step is necessary. Add a 10-100 fold molar excess of TCEP to the solution and incubate for 20-30 minutes at room temperature under an inert gas atmosphere. Note: If using Dithiothreitol (DTT) as a reducing agent, it must be removed by dialysis prior to adding the maleimide reagent.

-

-

Preparation of this compound Stock Solution:

-

Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the solution of the thiol-containing molecule to achieve a 10-20 fold molar excess of the maleimide reagent. Add the maleimide solution dropwise while gently stirring.

-

Flush the reaction vial with an inert gas, seal it, and protect it from light.

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

-

-

Purification of the Conjugate:

-

Remove the excess unreacted this compound and other small molecules using size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or HPLC.

-

-

Storage of the Conjugate:

-

For immediate use, store the purified conjugate solution at 2-8°C, protected from light.

-

For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C or below. Adding 5-10 mg/mL BSA and 0.01-0.03% sodium azide can also prevent denaturation and microbial growth.

-

Protocol 2: Conjugation to Pre-formed Liposomes

This protocol details the "post-insertion" method, where a thiol-containing ligand is conjugated to this compound micelles, which are then inserted into pre-formed liposomes.

Materials:

-

Pre-formed liposomes

-

This compound

-

Thiol-containing ligand (e.g., antibody, peptide)

-

Reaction Buffer: PBS, pH 7.0-7.5

-

Chloroform

-

Inert gas (e.g., Nitrogen)

-

Rotary evaporator or nitrogen stream

-

Dialysis system

Procedure:

-

Preparation of this compound Micelles:

-

Dissolve this compound in chloroform.

-

Dry the lipid solution under a stream of nitrogen or using a rotary evaporator to form a thin lipid film.

-

Hydrate the dried lipid film with the reaction buffer to form a micellar solution.

-

-

Conjugation of Ligand to Micelles:

-

Add the thiol-containing ligand to the this compound micellar solution. A typical molar ratio of lipid to protein is 3:1.

-

Incubate the mixture under an inert gas atmosphere for 8 hours at room temperature with gentle stirring.

-

-

Post-Insertion into Liposomes:

-

Mix the ligand-conjugated micelles with the pre-formed liposomes.

-

Incubate the mixture at 60°C for 30 minutes to facilitate the insertion of the DSPE-PEG-ligand into the liposome bilayer.

-

-

Purification:

-

Remove non-conjugated ligand and excess micelles by dialysis.

-

-

Storage:

-

Store the final ligand-conjugated liposomes at 4°C. Do not freeze.

-

Mandatory Visualizations

References

Application Notes and Protocols for Antibody Conjugation using MAL-PEG12-DSPE

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAL-PEG12-DSPE is a heterobifunctional lipid-PEG conjugate widely utilized in the development of targeted drug delivery systems, such as immunoliposomes and antibody-drug conjugates (ADCs).[1][2] This reagent consists of three key components:

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid that readily incorporates into the lipid bilayer of liposomes and other lipid-based nanoparticles.[2][3]

-

Polyethylene Glycol (PEG12): A 12-unit PEG spacer that provides a hydrophilic shield, prolonging circulation half-life and reducing non-specific protein binding.[1]

-

Maleimide (MAL): A reactive group at the distal end of the PEG chain that specifically and covalently couples with free sulfhydryl (thiol) groups, commonly found in cysteine residues of antibodies and their fragments.

These application notes provide detailed protocols for the use of this compound in the conjugation of antibodies to lipid-based nanoparticles, enabling targeted delivery of therapeutic or diagnostic agents to specific cell populations.

Principle of Antibody Conjugation

The conjugation of antibodies to this compound functionalized nanoparticles relies on the formation of a stable thioether bond between the maleimide group of the linker and a sulfhydryl group on the antibody. This is typically achieved through a two-step process:

-

Antibody Thiolation: Introduction of free sulfhydryl groups onto the antibody. This can be accomplished by either reducing existing disulfide bonds within the antibody's hinge region or by modifying primary amines (e.g., lysine residues) with a thiolation reagent.

-

Conjugation Reaction: Incubation of the thiolated antibody with nanoparticles containing this compound. The maleimide groups on the nanoparticle surface react with the sulfhydryl groups on the antibody to form a stable covalent bond.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful conjugation of antibodies using this compound.

Table 1: Recommended Molar Ratios for Reagents

| Reagent | Recommended Molar Ratio | Purpose | Reference(s) |

| This compound in Lipid Formulation | 0.3 - 5 mol% of total lipid | Functionalize liposome surface for antibody conjugation. | |

| Thiolation Reagent (e.g., TCEP) to Antibody | 10:1 | Reduction of antibody disulfide bonds to generate free thiols. | |

| This compound to Thiolated Antibody | 5:1 to 20:1 | Ensure efficient conjugation of the antibody to the liposome. |

Table 2: Typical Physicochemical Properties of Immunoliposomes

| Parameter | Unconjugated Liposomes | Immunoliposomes | Method of Analysis | Reference(s) |

| Hydrodynamic Diameter (nm) | ~100 - 130 | ~110 - 200 | Dynamic Light Scattering (DLS) | |

| Polydispersity Index (PDI) | < 0.2 | < 0.25 | Dynamic Light Scattering (DLS) | |

| Zeta Potential (mV) | -10 to -20 | -10 to -15 | Electrophoretic Light Scattering (ELS) | |

| Conjugation Efficiency | N/A | > 80% | SDS-PAGE, BCA Protein Assay |

Experimental Protocols

Protocol 1: Preparation of this compound Containing Liposomes

This protocol describes the preparation of liposomes functionalized with this compound using the thin-film hydration method.

Materials:

-

Primary lipid (e.g., DSPC or DPPC)

-

Cholesterol

-

DSPE-PEG(2000)

-

This compound

-

Chloroform

-

Hydration buffer (e.g., PBS, HBS, pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Dissolve the lipids (e.g., DSPC, Cholesterol, DSPE-PEG(2000), and this compound at a desired molar ratio, for instance, 55:40:4.5:0.5) in chloroform in a round-bottom flask.

-

Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

-

Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the desired hydration buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the primary lipid (e.g., 60°C for DSPC).

-

To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This should also be performed at a temperature above the lipid phase transition temperature.

-

Store the prepared MAL-functionalized liposomes at 4°C until use.

Protocol 2: Antibody Thiolation

This protocol describes the generation of free sulfhydryl groups on an antibody by reducing its disulfide bonds.

Materials:

-

Antibody solution (1-2 mg/mL in PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

-

Desalting column (e.g., Sephadex G-50)

-

Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.5)

Procedure:

-

To the antibody solution, add the TCEP solution to achieve a final molar ratio of 10:1 (TCEP:antibody).

-

Incubate the reaction mixture for 30 minutes at room temperature with gentle mixing.

-

Remove the excess TCEP immediately by passing the reaction mixture through a desalting column equilibrated with conjugation buffer.

-

Collect the fractions containing the thiolated antibody. The thiolated antibody should be used immediately for the conjugation reaction to prevent re-oxidation of the sulfhydryl groups.

Protocol 3: Conjugation of Thiolated Antibody to this compound Liposomes

This protocol describes the covalent attachment of the thiolated antibody to the surface of MAL-functionalized liposomes.

Materials:

-

This compound containing liposomes (from Protocol 1)

-

Thiolated antibody (from Protocol 2)

-

Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.5)

Procedure:

-

Add the thiolated antibody solution to the MAL-functionalized liposome suspension. The molar ratio of maleimide groups on the liposomes to the antibody should be in the range of 5:1 to 20:1.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

To quench any unreacted maleimide groups, a sulfhydryl-containing compound like cysteine can be added.

-

Remove the unconjugated antibody by size exclusion chromatography or dialysis.

-

Characterize the resulting immunoliposomes for size, zeta potential, and protein concentration.

Visualization of Workflows and Pathways

Caption: Experimental workflow for antibody-liposome conjugation.

Caption: Targeted delivery and cellular uptake of an immunoliposome.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Conjugation Efficiency | - Incomplete reduction of antibody disulfide bonds.- Re-oxidation of sulfhydryl groups on the antibody.- Hydrolysis of the maleimide group. | - Increase the molar excess of the reducing agent (e.g., TCEP).- Use the thiolated antibody immediately after purification.- Perform the conjugation reaction at a pH between 6.5 and 7.5. |

| Liposome Aggregation | - Insufficient PEGylation.- Cross-linking of liposomes by antibodies. | - Ensure an adequate concentration of DSPE-PEG in the lipid formulation (typically 2-5 mol%).- Optimize the antibody to liposome ratio. |

| Loss of Antibody Activity | - Denaturation during the thiolation or conjugation process. | - Use milder reducing agents or conditions.- Consider using antibody fragments (e.g., Fab') which may be more stable. |

| Instability of the Thioether Bond | - Retro-Michael reaction leading to cleavage of the conjugate. | - Consider using next-generation maleimides that form more stable linkages.- Induce hydrolysis of the succinimide ring post-conjugation to stabilize the bond. |

References

- 1. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]

- 2. labinsights.nl [labinsights.nl]

- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Calculating Molar Excess of MAL-PEG12-DSPE in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on calculating the appropriate molar excess of Maleimide-PEG12-DSPE (MAL-PEG12-DSPE) for successful conjugation to thiol-containing molecules such as proteins, peptides, or nanoparticles. Adherence to these protocols is crucial for achieving high conjugation efficiency and ensuring the stability and functionality of the final bioconjugate.

Introduction to this compound Conjugation

This compound is a lipid-polyethylene glycol (PEG) conjugate functionalized with a maleimide group. The maleimide moiety reacts specifically with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is a cornerstone of bioconjugation, enabling the attachment of lipids and PEG chains to various biomolecules. This is particularly useful for creating targeted drug delivery systems, such as functionalized liposomes or nanoparticles, that can exhibit prolonged circulation times and specific binding to target cells.

The efficiency of this conjugation reaction is highly dependent on several factors, including the molar ratio of the reactants, pH, temperature, and the potential for steric hindrance.[1][2] Therefore, careful calculation and optimization of the molar excess of this compound are critical for successful conjugation.

Key Principles of Maleimide-Thiol Conjugation

The reaction between a maleimide and a thiol group is a Michael addition reaction.[3] For efficient and specific conjugation, the following principles should be considered:

-

pH: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][4] Below pH 6.5, the reaction rate is significantly slower. Above pH 7.5, the maleimide group is susceptible to hydrolysis, rendering it inactive, and the reaction with primary amines (e.g., lysine residues) becomes more prevalent.

-

Thiol Availability: The target molecule must have a free and accessible thiol group. Disulfide bonds within proteins or peptides must be reduced prior to conjugation using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Maleimide Stability: The maleimide group can undergo hydrolysis, especially in aqueous solutions at neutral to alkaline pH. It is recommended to prepare solutions of this compound fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use.

Calculating Molar Excess of this compound

The molar excess of this compound required for efficient conjugation can vary significantly depending on the nature of the molecule being conjugated. An excess of the maleimide reagent is often used to drive the reaction to completion.

3.1. General Formula for Molar Excess Calculation:

To calculate the amount of this compound needed for a desired molar excess, use the following steps:

-

Calculate the moles of the thiol-containing molecule:

-

Moles = Mass (g) / Molecular Weight ( g/mol )

-

-

Determine the desired molar excess of this compound. This is the ratio of moles of this compound to moles of the thiol-containing molecule.

-

Calculate the moles of this compound required:

-

Moles of this compound = Moles of thiol-containing molecule × Molar Excess Ratio

-

-

Calculate the mass of this compound required:

-

Mass of this compound (g) = Moles of this compound × Molecular Weight of this compound ( g/mol )

-

3.2. Recommended Molar Excess Ratios:

The optimal molar ratio is influenced by factors like the size of the reactants and steric hindrance. The following table provides starting recommendations for different types of molecules. Optimization is often necessary for each specific application.

| Target Molecule | Recommended Molar Excess (Maleimide:Thiol) | Reference(s) |

| Small Peptides (e.g., cRGDfK) | 2:1 to 3:1 | |

| Proteins/Antibodies | 10:1 to 20:1 | |

| Nanobodies | 5:1 | |

| Nanoparticles/Liposomes | 3:1 to 20:1 |

Note: For larger molecules or when conjugating to surfaces like nanoparticles, steric hindrance can be a significant factor, potentially requiring a higher molar excess to achieve the desired degree of conjugation.

Experimental Protocols

4.1. Protocol for Reduction of Disulfide Bonds in Proteins/Peptides (if necessary)

If your protein or peptide contains disulfide bonds, they must be reduced to generate free thiols for conjugation.

Materials:

-

Protein/peptide solution

-

Reducing agent: TCEP or DTT

-

Degassed reaction buffer (e.g., PBS, HEPES, pH 7.0-7.4)

-

Chelating agent (e.g., EDTA)

Procedure:

-

Prepare the protein or peptide solution in a degassed buffer containing 1-5 mM EDTA.

-

Using TCEP: Add TCEP to the protein solution to a final concentration that is in 2-10 fold molar excess over the disulfide bonds. Incubate at room temperature for 30-60 minutes. TCEP does not need to be removed before adding the maleimide reagent.

-

Using DTT: Add DTT to the protein solution to a final concentration that is in 10-100 fold molar excess. Incubate at room temperature for 30-60 minutes. Crucially, excess DTT must be removed before adding the maleimide reagent, as it contains a thiol group that will compete in the reaction. Removal can be achieved by dialysis or using a desalting column.

4.2. Protocol for Conjugation of this compound to a Thiol-Containing Molecule

Materials:

-

Thiol-containing molecule (protein, peptide, etc.) in an appropriate buffer

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., PBS, HEPES, pH 7.0-7.4, degassed)

-

Quenching reagent (e.g., cysteine, 2-mercaptoethanol)

Procedure:

-

Based on the calculations in Section 3, weigh the required amount of this compound.

-

Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution.

-

Immediately add the this compound stock solution to the solution of the thiol-containing molecule while gently stirring.

-

Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Protect from light if working with photosensitive molecules.

-

To quench the reaction and cap any unreacted maleimide groups, add a small molecule thiol like cysteine or 2-mercaptoethanol in excess.

-

Proceed with the purification of the conjugate to remove excess reagents and byproducts. This can be done using methods such as size-exclusion chromatography, dialysis, or tangential flow filtration.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the conjugation of this compound to a thiol-containing protein.